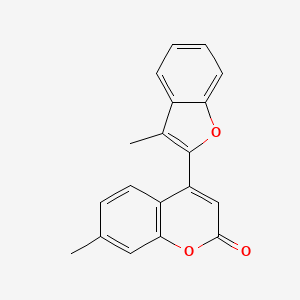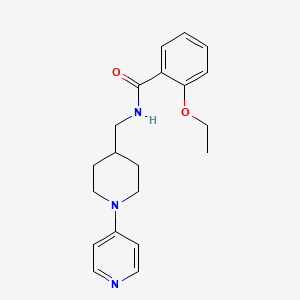![molecular formula C27H24N4O3S B2913113 2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 536705-47-2](/img/structure/B2913113.png)
2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide comprises a pyrimidoindole core with a sulfanyl group and an acetamide side chain. The presence of the methoxyphenyl moiety enhances its solubility and bioavailability. Refer to ChemSpider for detailed structural diagrams .
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Research in pharmacokinetics and metabolism provides insights into how substances are absorbed, distributed, metabolized, and excreted by the body. Studies like those on acetaminophen (paracetamol) metabolism in humans highlight the complexity of drug metabolism pathways and the importance of understanding individual metabolites for drug safety and efficacy (Mrochek, Katz, Christie, & Dinsmore, 1974). Such research is critical for compounds like "2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide," which may have complex interactions and metabolites in the body.
Toxicology and Safety Studies
Understanding the toxicological profile of chemical compounds is essential for ensuring their safe use. Studies on the effects of specific compounds on cellular mechanisms or their toxicity in animal models provide valuable data for assessing potential risks to humans. For instance, the study on the effects of paracetamol on NOS, COX, and CYP activity, and on oxidative stress, investigates the broader impacts of drug interactions within the body, highlighting the importance of comprehensive safety evaluations (Trettin, Böhmer, Suchy, Probst, Staerk, Stichtenoth, Frölich, & Tsikas, 2014).
Environmental and Occupational Exposure
Research into environmental and occupational exposure to chemical compounds assesses the risk of non-therapeutic exposure to humans. Studies like those examining exposure to organophosphorus and pyrethroid pesticides in children demonstrate the importance of monitoring and regulating chemical compounds in the environment to prevent adverse health outcomes (Babina, Dollard, Pilotto, & Edwards, 2012). Such research can be relevant for compounds with potential environmental persistence or toxicity.
Drug Interactions and Mechanisms of Action
Investigating the interactions between complex chemical compounds and biological systems, including their mechanisms of action, is crucial for drug development and therapeutic application. For example, the study on pharmacodynamics and pharmacokinetics of AM103, a novel inhibitor, illustrates the process of evaluating a compound's efficacy and safety profile through its interaction with specific protein targets (Bain et al., 2010). Understanding the specific targets and actions of compounds enables the development of more effective and safer drugs.
Propriétés
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-16-12-17(2)14-19(13-16)31-26(33)25-24(21-6-4-5-7-22(21)29-25)30-27(31)35-15-23(32)28-18-8-10-20(34-3)11-9-18/h4-14,29H,15H2,1-3H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFINPSCSYGRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(2-Phenylethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2913033.png)
![3-benzyl-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2913035.png)


![Methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2913040.png)
![5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2913041.png)

![2-(2,6-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2913045.png)


![2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2913051.png)
